![molecular formula C23H26N2O5 B175757 benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 127861-60-3](/img/structure/B175757.png)
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is a compound that features two benzyloxycarbonyl groups. These groups are often used as protecting groups in organic synthesis, particularly in peptide synthesis . The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
The synthesis of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate typically involves the protection of amino groups using benzyloxycarbonyl groups. The benzyloxycarbonyl group can be introduced using benzyloxycarbonyl chloride in the presence of a base . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl groups can be removed by hydrogenolysis using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Strong acids like hydrogen fluoride or hydrogen bromide in acetic acid can also cleave the benzyloxycarbonyl groups.
Substitution Reactions: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Scientific Research Applications
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective modification of amino acids.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: The compound is involved in the development of peptide-based drugs.
Industry: It is used in the large-scale synthesis of peptides for pharmaceutical applications.
Mechanism of Action
The primary function of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is to protect amino groups during chemical synthesis. The benzyloxycarbonyl groups prevent unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The protection is temporary and can be removed under specific conditions, such as hydrogenolysis or acidolysis .
Comparison with Similar Compounds
Similar compounds include other amino-protecting groups such as:
tert-Butyloxycarbonyl (Boc): Another common protecting group that is more acid-labile compared to benzyloxycarbonyl.
Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.
Acetyl (Ac): A simpler protecting group that is less commonly used due to its lower stability.
The uniqueness of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate lies in its dual benzyloxycarbonyl groups, which provide robust protection and can be selectively removed under mild conditions .
Properties
CAS No. |
127861-60-3 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
InChI Key |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Synonyms |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


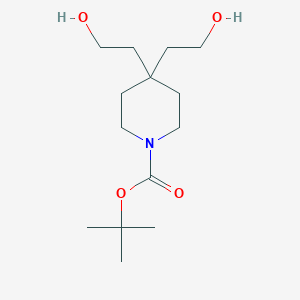
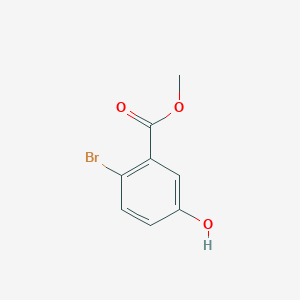
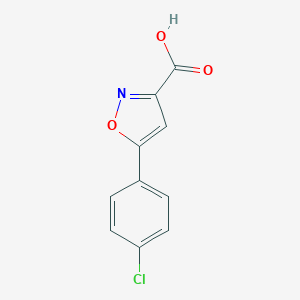
![3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione](/img/structure/B175689.png)
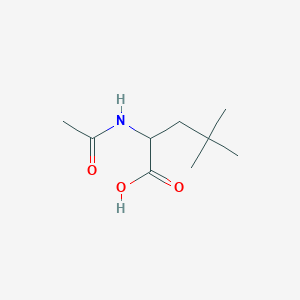
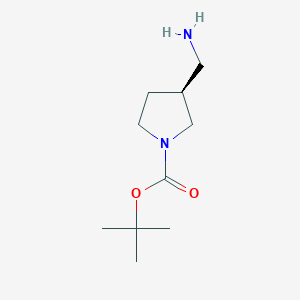
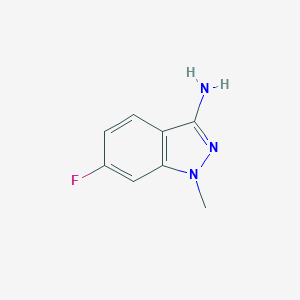
![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
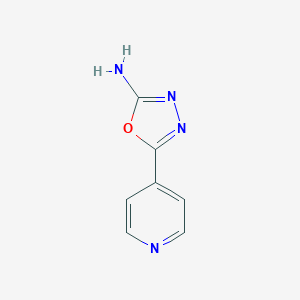

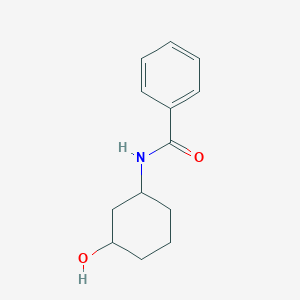
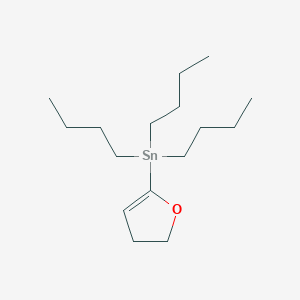
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
